molecular formula C15H21NO2 B7515763 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide

2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide

Cat. No.: B7515763
M. Wt: 247.33 g/mol
InChI Key: SKQYQIMZWAEHGC-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide is an organic compound with a complex structure that includes a hydroxyl group, a cyclohexyl ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-methylcyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a hydroxylating agent, such as sodium hydroxide, to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of 2-oxo-N-(2-methylcyclohexyl)-2-phenylacetamide.

    Reduction: Formation of 2-amino-N-(2-methylcyclohexyl)-2-phenylacetamide.

    Substitution: Formation of 2-chloro-N-(2-methylcyclohexyl)-2-phenylacetamide.

Scientific Research Applications

2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in pain and inflammation pathways. The hydroxyl and amide groups play crucial roles in its binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-cyclohexyl-2-phenylacetamide
  • 2-hydroxy-N-(2-ethylcyclohexyl)-2-phenylacetamide
  • 2-hydroxy-N-(2-methylcyclopentyl)-2-phenylacetamide

Uniqueness

2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide is unique due to the presence of the 2-methylcyclohexyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-7-5-6-10-13(11)16-15(18)14(17)12-8-3-2-4-9-12/h2-4,8-9,11,13-14,17H,5-7,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQYQIMZWAEHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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